9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-
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Overview
Description
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that features a purine base linked to a propanenitrile group through a 3,4-dimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.
Formation of the Propanenitrile Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The purine base can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine receptors.
Material Science: The compound can be used in the formation of self-assembled monolayers for electronic applications.
Biological Studies: It can serve as a probe for studying purine metabolism and its role in various biological processes.
Mechanism of Action
The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Used as a fluorescence derivatization reagent.
2,4-Dimethoxybenzylamine: Another derivative with similar protective group properties.
Uniqueness
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is unique due to its specific combination of a purine base, a 3,4-dimethoxybenzyl group, and a propanenitrile linker. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and material science.
Properties
CAS No. |
827585-22-8 |
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Molecular Formula |
C17H18N6O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
InChI Key |
VKMQAKCFPKYEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC |
Origin of Product |
United States |
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